molecular formula C16H11F3N2 B14633229 2-phenyl-4-(trifluoromethyl)-3H-1,5-benzodiazepine CAS No. 53511-21-0

2-phenyl-4-(trifluoromethyl)-3H-1,5-benzodiazepine

Cat. No.: B14633229
CAS No.: 53511-21-0
M. Wt: 288.27 g/mol
InChI Key: GINNNEPKZPSKNN-UHFFFAOYSA-N
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Description

2-Phenyl-4-(trifluoromethyl)-3H-1,5-benzodiazepine is a compound belonging to the benzodiazepine class, characterized by a benzene ring fused to a diazepine ring. The trifluoromethyl group attached to the benzodiazepine structure enhances its chemical stability and biological activity. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-4-(trifluoromethyl)-3H-1,5-benzodiazepine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,5-difluoro-2,4-dinitrobenzene from 1,3-difluorobenzene through nitration.

    Nucleophilic Aromatic Substitution: The 1,5-difluoro-2,4-dinitrobenzene is then treated with N1-phenyl-5-(trifluoromethyl)benzene-1,2-diamine in the presence of N,N-diisopropylethylamine in ethanol at 0°C for 4 hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(trifluoromethyl)-3H-1,5-benzodiazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of amines and hydroxylamines.

    Substitution: Formation of halogenated and alkylated derivatives.

Scientific Research Applications

2-Phenyl-4-(trifluoromethyl)-3H-1,5-benzodiazepine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including anxiolytic and anticonvulsant activities.

Mechanism of Action

The mechanism of action of 2-phenyl-4-(trifluoromethyl)-3H-1,5-benzodiazepine involves its interaction with the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx, hyperpolarization of neurons, and a reduction in neuronal excitability. The trifluoromethyl group enhances the compound’s binding affinity and potency .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: Known for its anticonvulsant and muscle relaxant properties.

Uniqueness

2-Phenyl-4-(trifluoromethyl)-3H-1,5-benzodiazepine is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to other benzodiazepines. This modification can lead to improved pharmacokinetic properties and therapeutic efficacy .

Properties

CAS No.

53511-21-0

Molecular Formula

C16H11F3N2

Molecular Weight

288.27 g/mol

IUPAC Name

2-phenyl-4-(trifluoromethyl)-3H-1,5-benzodiazepine

InChI

InChI=1S/C16H11F3N2/c17-16(18,19)15-10-14(11-6-2-1-3-7-11)20-12-8-4-5-9-13(12)21-15/h1-9H,10H2

InChI Key

GINNNEPKZPSKNN-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=CC=CC=C2N=C1C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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